molecular formula C9H17NO3 B13208951 Methyl 2-amino-3-(oxan-3-yl)propanoate

Methyl 2-amino-3-(oxan-3-yl)propanoate

Cat. No.: B13208951
M. Wt: 187.24 g/mol
InChI Key: DVVCDJXMGQMYPZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(oxan-3-yl)propanoate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes an oxane ring, making it a valuable compound in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(oxan-3-yl)propanoate typically involves the reaction of oxane derivatives with amino acids. One common method includes the esterification of 2-amino-3-(oxan-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(oxan-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxane ketones, while reduction can produce oxane alcohols .

Scientific Research Applications

Methyl 2-amino-3-(oxan-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(oxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxane ring structure allows for unique interactions with biological molecules, potentially leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 2-amino-3-(oxan-3-yl)propanoate is unique due to the position of the oxane ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-3-(oxan-3-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3

InChI Key

DVVCDJXMGQMYPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCOC1)N

Origin of Product

United States

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